molecular formula C8H3F3O3 B14014389 2,3,4-Trifluoro-5-formylbenzoic acid CAS No. 926629-49-4

2,3,4-Trifluoro-5-formylbenzoic acid

Cat. No.: B14014389
CAS No.: 926629-49-4
M. Wt: 204.10 g/mol
InChI Key: DFTBJJRFIONUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluoro-5-formylbenzoic acid is an organic compound with the molecular formula C8H3F3O3 It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-5-formylbenzoic acid can be achieved through several methods. One common approach involves the halogenation of benzoic acid derivatives. For instance, a process for the production of 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid involves a halogenation step where direct iodination or bromination is performed . This intermediate can then be further modified to introduce the formyl group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation and formylation reactions. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-5-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: 2,3,4-Trifluoro-5-carboxybenzoic acid.

    Reduction: 2,3,4-Trifluoro-5-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2,3,4-Trifluoro-5-formylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-Trifluoro-5-formylbenzoic acid exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

2,3,4-Trifluoro-5-formylbenzoic acid can be compared with other trifluoromethyl-substituted benzoic acids, such as:

  • 2,4,5-Trifluorobenzoic acid
  • 3,4,5-Trifluorobenzoic acid
  • 2,3,5-Trifluorobenzoic acid

These compounds share similar structural features but differ in the position of the fluorine atoms and the presence of additional functional groups. The unique arrangement of substituents in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.

Properties

CAS No.

926629-49-4

Molecular Formula

C8H3F3O3

Molecular Weight

204.10 g/mol

IUPAC Name

2,3,4-trifluoro-5-formylbenzoic acid

InChI

InChI=1S/C8H3F3O3/c9-5-3(2-12)1-4(8(13)14)6(10)7(5)11/h1-2H,(H,13,14)

InChI Key

DFTBJJRFIONUQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1C(=O)O)F)F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.